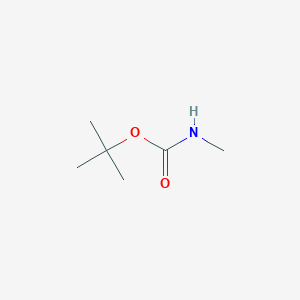

tert-Butyl methylcarbamate

説明

Contextualization within Modern Carbamate (B1207046) Chemistry Research

Carbamates, a class of organic compounds derived from the unstable carbamic acid, are characterized by the >N−C(=O)−O− functional group. masterorganicchemistry.com This structural motif is central to a vast range of applications, from industrial polymers like polyurethanes to a multitude of pharmaceuticals and agrochemicals. masterorganicchemistry.comsmolecule.com In contemporary chemical research, carbamates are recognized for their utility as key intermediates, protecting groups, and as structural components that can influence a molecule's biological activity and physical properties. smolecule.comnih.gov They can act as peptide bond surrogates in medicinal chemistry, enhancing chemical stability and the ability to permeate cell membranes. smolecule.com

Within this broad field, tert-butyl methylcarbamate (C₆H₁₃NO₂) represents a specific and important derivative. nih.gov It belongs to the family of N-alkyl carbamates and is particularly noted for its tert-butyl group, which imparts significant steric hindrance and influences its reactivity and stability. Its primary role in modern research is not typically as a final bioactive molecule itself, but as a crucial reagent and building block, particularly as a precursor or synthon for the widely used tert-butoxycarbonyl (Boc) protecting group. smolecule.comchemicalbook.com

Significance in Contemporary Organic Synthesis and Medicinal Chemistry Research

The significance of this compound in modern organic and medicinal chemistry is intrinsically linked to its role in protection chemistry. smolecule.com The tert-butoxycarbonyl (Boc) group is one of the most common protecting groups for amines, preventing their reaction while other parts of a molecule are being modified. jk-sci.commasterorganicchemistry.com This strategy is fundamental in multi-step syntheses of complex molecules, most notably in solid-phase peptide synthesis (SPPS), a cornerstone of drug discovery and biological research. wikipedia.org

The Boc group, for which this compound can be a precursor, is valued for its stability to most bases and nucleophiles while being easily removable under acidic conditions (e.g., with trifluoroacetic acid). wikipedia.orgorganic-chemistry.org This allows for an "orthogonal" protection strategy, where different protecting groups can be removed selectively without affecting others. organic-chemistry.orgtotal-synthesis.com

Beyond its role in peptide synthesis, this compound and related carbamates are used as key intermediates in the synthesis of a wide array of pharmacologically active compounds and complex organic molecules. smolecule.comevitachem.com For instance, it is a substituent used in the synthetic preparation of PF-06463922, a macrocyclic inhibitor of Anaplastic Lymphoma Kinase (ALK) and c-ros Oncogene 1 (ROS1). chemicalbook.comchemicalbook.com Derivatives and related structures serve as building blocks for antivirals, anticancer agents, and neuroprotective drugs. They are also employed in palladium-catalyzed cross-coupling reactions to create C-N bonds, a vital transformation in the synthesis of many pharmaceuticals and materials. smolecule.com

Historical Evolution of Research on this compound and Related Carbamate Structures

The scientific journey of carbamates began long before the synthesis of specific compounds like this compound. A key historical milestone was the discovery of the Curtius rearrangement by Theodor Curtius in 1885. wikipedia.orgnumberanalytics.com This reaction, involving the thermal decomposition of an acyl azide (B81097) into an isocyanate, provided a foundational method for preparing carbamates by trapping the isocyanate intermediate with an alcohol. wikipedia.orgnumberanalytics.comnih.gov This and other classical methods, like the Hofmann rearrangement, established the synthetic groundwork for the entire class of compounds. masterorganicchemistry.com

The development of carbamates as protecting groups, particularly the tert-butoxycarbonyl (Boc) group, revolutionized peptide synthesis in the second half of the 20th century. smolecule.com This methodology allowed for the systematic and efficient construction of peptides, which was a significant challenge previously. masterorganicchemistry.com While the Fmoc protecting group has since become a major alternative, the Boc strategy remains a vital tool in organic synthesis. total-synthesis.com The historical importance of tert-butyl carbamates is therefore tied to this evolution, providing chemists with a reliable and selective method for amine protection that enabled the synthesis of increasingly complex molecules. smolecule.com

Data Tables

Table 1: Physical and Chemical Properties of this compound

| Property | Value |

| CAS Number | 16066-84-5 |

| Molecular Formula | C₆H₁₃NO₂ chemicalbook.com |

| Molecular Weight | 131.17 g/mol chemicalbook.com |

| Appearance | Liquid / Oil fluorochem.co.uk |

| Boiling Point | 176.6 °C (Predicted) chemicalbook.comfluorochem.co.uk |

| Density | 0.937 g/cm³ (Predicted) chemicalbook.comfluorochem.co.uk |

| SMILES | CNC(=O)OC(C)(C)C |

| InChI Key | JHLVEBNWCCKSGY-UHFFFAOYSA-N |

Table 2: Research Applications of tert-Butyl Carbamates

| Application Area | Description of Use | Key Findings/Examples |

| Organic Synthesis | Serves as a key protecting group for amines (Boc protection), enabling complex, multi-step syntheses. jk-sci.com | Used in palladium-catalyzed synthesis of N-Boc-protected anilines and tetrasubstituted pyrroles. smolecule.com |

| Medicinal Chemistry | Acts as a crucial intermediate or building block for pharmacologically active compounds. evitachem.com | An intermediate in the synthesis of the antibiotic Ceftolozane and kinase inhibitors. smolecule.com |

| Peptide Synthesis | The derived Boc group is a cornerstone of Solid-Phase Peptide Synthesis (SPPS) for creating peptides and proteins. wikipedia.org | Allows for selective deprotection of the N-terminus under acidic conditions, crucial for sequential amino acid coupling. wikipedia.orgchemshuttle.com |

| Agrochemicals | Serves as a precursor for certain fungicides and other agricultural chemicals. chemshuttle.com | The protected amine functionality is later revealed to interact with fungal enzyme active sites. chemshuttle.com |

Structure

3D Structure

特性

IUPAC Name |

tert-butyl N-methylcarbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H13NO2/c1-6(2,3)9-5(8)7-4/h1-4H3,(H,7,8) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JHLVEBNWCCKSGY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H13NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50335859 | |

| Record name | tert-Butyl methylcarbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50335859 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

131.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

16066-84-5 | |

| Record name | tert-Butyl methylcarbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50335859 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | TERT-BUTYL METHYLCARBAMATE | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Reaction Pathways of Tert Butyl Methylcarbamate

Strategies for the Formation of tert-Butyl Methylcarbamate Derivatives

The synthesis of derivatives of this compound is accomplished through various established organic chemistry reactions. Common strategies involve the reaction of tert-butyl carbamate (B1207046) with suitable electrophiles, such as alkyl halides or through palladium-catalyzed cross-coupling reactions with aryl halides. evitachem.com Another prevalent method is the reaction of an appropriate amine with a reagent that can introduce the tert-butoxycarbonyl (Boc) group, such as di-tert-butyl dicarbonate (B1257347). smolecule.com These methods allow for the creation of a diverse range of derivatives with applications as intermediates in the synthesis of pharmaceuticals and agrochemicals. evitachem.comsmolecule.com

Amination Reactions and Carbamate Linkage Formation in Targeted Synthesis

The formation of the carbamate linkage is a cornerstone of synthesizing this compound derivatives. This is typically achieved through nucleophilic substitution reactions. smolecule.com An amine can react with an activated carbonyl compound, such as tert-butyl chloroformate, in the presence of a base like triethylamine (B128534) to neutralize the acid byproduct. smolecule.com Alternatively, the widely used di-tert-butyl dicarbonate (Boc anhydride) reacts with primary or secondary amines to form the corresponding Boc-protected carbamate. jk-sci.com This reaction is versatile and can be performed under various conditions, including in solvents like tetrahydrofuran (B95107) (THF) or even without a solvent. jk-sci.comfishersci.co.uk A three-component coupling of an amine, carbon dioxide, and an alkyl halide in the presence of cesium carbonate represents another efficient method for carbamate synthesis. acs.orgorganic-chemistry.org

A summary of common reagents for carbamate formation is presented below:

| Reagent | Reactant | Typical Conditions | Reference |

| Di-tert-butyl dicarbonate (Boc₂O) | Primary or secondary amine | Base (e.g., TEA, DMAP), solvent (e.g., THF, DCM) | jk-sci.com |

| tert-Butyl chloroformate | Amine | Base (e.g., triethylamine), 0-25°C | smolecule.com |

| Carbon dioxide, Alkyl halide | Primary amine | Cesium carbonate, TBAI, DMF | acs.orgorganic-chemistry.org |

| Phenyl 4,5-dichloro-6-oxopyridazine-1(6H)-carboxylate | Amine | Mild conditions, room temperature | organic-chemistry.org |

Role of the tert-Butoxycarbonyl (Boc) Group in Amine Protection and Deprotection Research

The tert-butoxycarbonyl (Boc) group is one of the most common protecting groups for amines in organic synthesis due to its unique stability and reactivity profile. jk-sci.comfishersci.co.uk It is stable under a wide range of basic, nucleophilic, and reductive conditions, allowing for chemical modifications at other parts of a molecule without affecting the protected amine. organic-chemistry.org The steric bulk of the tert-butyl group also provides shielding against unwanted side reactions at the amine site.

Protection: The introduction of the Boc group is typically achieved by reacting an amine with di-tert-butyl dicarbonate (Boc₂O) in the presence of a base such as triethylamine (TEA), 4-dimethylaminopyridine (B28879) (DMAP), or sodium hydroxide (B78521). jk-sci.comfishersci.co.ukwikipedia.org The reaction is generally high-yielding and can be performed in various solvents like tetrahydrofuran (THF), dichloromethane (B109758) (DCM), or water. fishersci.co.ukwikipedia.org

Deprotection: The Boc group is valued for its facile removal under acidic conditions. Strong acids like trifluoroacetic acid (TFA) in dichloromethane or hydrogen chloride (HCl) in methanol (B129727) or ethyl acetate (B1210297) are commonly used to cleave the carbamate, releasing the free amine, carbon dioxide, and a tert-butyl cation. jk-sci.comwikipedia.orgacs.org The acid-lability of the Boc group allows for selective deprotection in the presence of other protecting groups that are sensitive to different conditions (e.g., the base-labile Fmoc group), a strategy known as orthogonal protection. organic-chemistry.org

| Process | Common Reagents | Key Features | References |

| Protection | Di-tert-butyl dicarbonate (Boc₂O), Base (TEA, DMAP, NaOH) | High yield, mild conditions, stable group | jk-sci.comfishersci.co.uk |

| Deprotection | Trifluoroacetic acid (TFA), Hydrogen chloride (HCl) | Acid-labile, produces gaseous byproducts | jk-sci.comwikipedia.org |

| Selective Deprotection | ZnBr₂, Montmorillonite K10 clay, AlCl₃ | Allows removal of specific Boc groups in poly-protected molecules | jk-sci.comwikipedia.org |

Applications of Modified Curtius Rearrangement in Carbamate Synthesis

The Curtius rearrangement is a powerful thermal or photochemical reaction that converts an acyl azide (B81097) into an isocyanate, which can then be trapped by various nucleophiles. nih.gov Modified versions of this rearrangement have been developed as a practical method for synthesizing tert-butyl carbamates directly from carboxylic acids. acs.org

In a widely used protocol, a carboxylic acid is treated with di-tert-butyl dicarbonate and sodium azide. organic-chemistry.org This mixture generates an acyl azide intermediate in situ. acs.orgorganic-chemistry.org The acyl azide then undergoes the Curtius rearrangement to form an isocyanate. nih.gov In the presence of tert-butanol (B103910) (often generated from the dicarbonate reagent), the isocyanate is trapped to yield the desired tert-butyl carbamate. nih.gov This one-pot procedure is valued for its operational simplicity and tolerance of various functional groups. organic-chemistry.org The addition of catalysts like zinc(II) triflate can accelerate the reaction. acs.orgnih.gov

This methodology has been successfully applied to both aliphatic and aromatic carboxylic acids to produce the corresponding tert-butyl carbamates. acs.orgnih.gov

Stereoselective Synthesis Approaches for Chiral this compound Analogs

The synthesis of specific stereoisomers of chiral molecules is critical in medicinal chemistry and materials science. For this compound analogs, stereoselective synthesis aims to control the formation of new chiral centers with a high degree of precision. diva-portal.org This can be achieved through two main strategies: substrate control, where the chirality of the starting material dictates the stereochemical outcome, and reagent control, where a chiral catalyst or reagent directs the stereoselective transformation. diva-portal.org

One approach involves using chiral building blocks, such as (S)-tert-butyl methyl(pyrrolidin-2-ylmethyl)carbamate, in asymmetric synthesis. Another method is the use of chiral catalysts. For example, rhodium(II)-catalyzed 1,3-dipolar cycloadditions have been developed to produce syn-α-hydroxy-β-amino esters with excellent diastereoselectivity, which can serve as precursors to chiral carbamates. diva-portal.org Similarly, chiral bifunctional thiourea (B124793) and squaramide organocatalysts have been employed in aza-Michael-Michael reactions to generate products with multiple contiguous stereocenters with high enantioselectivity. uva.es These methods provide access to enantiomerically pure or enriched chiral analogs of this compound for various research applications. diva-portal.orgresearchgate.net

Investigation of Reaction Conditions and Optimization in Research Synthesis

Optimizing reaction conditions is crucial for maximizing yield, purity, and efficiency in the synthesis of this compound and its derivatives. This involves the systematic study of parameters such as solvent, temperature, reaction time, and the choice and loading of catalysts.

Analysis of Catalyst Systems and Their Influence on Reaction Efficiency and Selectivity

Catalysts play a pivotal role in many synthetic routes toward this compound derivatives, enhancing reaction rates and controlling selectivity. organic-chemistry.org A variety of metal-based catalyst systems have been investigated.

Palladium Catalysts: Palladium-catalyzed cross-coupling reactions are frequently used to form C-N bonds. For example, tert-butyl carbamate can be coupled with aryl halides in the presence of a palladium catalyst and a base to produce N-aryl carbamates. evitachem.com More advanced palladium-mediated Negishi cross-coupling reactions have been optimized for the direct α-arylation of Boc-protected amines, providing a robust, single-step procedure on a large scale. acs.org

Nickel Catalysts: Nickel-based systems are also effective. Nickel boride, generated in situ from nickel(II) chloride and sodium borohydride (B1222165), can catalyze the reduction of nitriles to furnish Boc-protected amines. organic-chemistry.org In the realm of photoredox catalysis, a combination of an iridium or organic photocatalyst with a nickel catalyst, such as (dtbbpy)NiCl₂, enables decarboxylative coupling reactions to install Boc-protected amine groups. acs.org

Copper and Cobalt Catalysts: Copper-catalyzed cross-coupling of amines with alkoxycarbonyl radicals provides a mild method for carbamate synthesis that is compatible with a wide range of amine substrates. organic-chemistry.org Additionally, cobalt-based catalysts have been developed for the dealkylative synthesis of cyclic carbamates through a process involving hydrogen atom transfer and radical-polar crossover. chemrxiv.org

The choice of catalyst and corresponding ligands can significantly influence reaction outcomes, including yield and regioselectivity. acs.org

A summary of catalyst systems and their applications is provided below.

| Catalyst System | Reaction Type | Application Example | Reference |

| Palladium complexes | Cross-Coupling (e.g., Negishi) | Direct α-arylation of Boc-protected amines | acs.org |

| Nickel/Photoredox catalyst | Decarboxylative Coupling | Installation of Boc-protected amine groups | acs.org |

| Copper complexes | Cross-Coupling | Reaction of amines with alkoxycarbonyl radicals | organic-chemistry.org |

| Cobalt-Schiff base complexes | Dealkylative Cyclization | Synthesis of cyclic carbamates | chemrxiv.org |

| Nickel Boride | Reduction | Reduction of nitriles to Boc-protected amines | organic-chemistry.org |

Evaluation of Solvent Effects and Temperature Dependence in this compound Synthesis

The synthesis of this compound and its derivatives is significantly influenced by the choice of solvent and the reaction temperature. These parameters are critical in controlling reaction rates, yields, and in some cases, stereoselectivity.

Detailed Research Findings:

The selection of an appropriate solvent is crucial for maximizing yield and minimizing side reactions. In the formation of the carbamate linkage using tert-butyl chloroformate, anhydrous solvents like dichloromethane (DCM) are preferred to prevent hydrolysis of the chloroformate reagent. The polarity of the solvent can also play a role; syntheses of related tert-butyl carbamates have shown a dependence on solvent polarity. smolecule.com For purification, the choice of solvent is also critical. Due to the compound's volatility and thermal instability before purification, recrystallization may be performed using solvents like water, hexane, or benzene-hexane mixtures, though extensive heating should be avoided. orgsyn.org

The following table summarizes the impact of solvent and temperature on various synthetic routes leading to tert-butyl carbamate structures.

| Reaction Type | Solvent(s) | Temperature | Effect on Synthesis | Source(s) |

| Carbamate formation | Dichloromethane (DCM) | Room Temperature | Anhydrous DCM minimizes hydrolysis of the tert-butyl chloroformate reagent, ensuring efficient carbamate formation. | |

| Strecker Reaction | Toluene | -20°C to 25°C | Temperature is a key variable for optimizing yield and enantiomeric excess in these chiral syntheses. | acs.org |

| Kinetic Resolution | Not Specified | 50°C | This temperature provided the best balance of reaction rate and high enantioselectivity (95% ee). | nih.gov |

| General Preparation | Not Specified | 20-50°C | Within this range, temperature was found to have little effect on the final product yield. | orgsyn.org |

| Recrystallization | Water, Hexane, Benzene-Hexane | Variable | Product is volatile and thermally unstable until purified; extensive heating must be avoided to prevent loss of product. | orgsyn.org |

Scalability Considerations and Process Optimization in Synthetic Protocols for this compound Intermediates

Transitioning the synthesis of this compound intermediates from laboratory-scale to industrial production requires significant process optimization to ensure safety, efficiency, and cost-effectiveness. Key considerations include managing reaction exotherms, optimizing reagent stoichiometry, and developing robust purification methods.

Detailed Research Findings:

A primary challenge in scaling up synthesis is the management of heat generated during exothermic steps, such as those involving the use of highly reactive reagents like benzyl (B1604629) chloroformate (Cbz-Cl). On a large scale, inefficient heat transfer can lead to side reactions and a decrease in purity. The optimization of catalyst loading is another critical parameter; for instance, using 0.1 equivalents of 4-(dimethylamino)pyridine (DMAP) has been found to be efficient for tert-butyl esterification on an industrial scale.

When scaling up palladium-catalyzed cross-coupling reactions to produce intermediates, conditions optimized on a small scale (1 g) often require re-evaluation. For a Negishi cross-coupling, increasing the scale from 1 g to 5 g involved adjusting the amount of the zincate reagent to 1.8 equivalents to maintain a high yield (92%). acs.org However, a further scale-up to 85 g by an external vendor resulted in a reduced yield of 66%, highlighting the challenges of process transfer and the need for robust parameter control. acs.org In the synthesis of orthogonally protected amino acids, protocols have been developed for gram-scale production, emphasizing the importance of specific reagents and conditions, such as using sodium hexamethyldisilazide (NaHMDS) as a base in tetrahydrofuran (THF) at 0°C for alkylation steps. thieme-connect.com

The table below outlines key parameters that are often optimized for the scalable synthesis of tert-butyl carbamate intermediates.

| Process Parameter | Optimization Strategy | Purpose | Source(s) |

| Temperature Control | Maintain <10°C during Cbz-Cl addition | Prevent di-protection and other side reactions during exothermic steps. | |

| Reagent Stoichiometry | Adjust equivalents of zincate for Negishi coupling | Ensure full conversion and maximize yield at larger scales (e.g., 5 g vs. 1 g). | acs.org |

| Catalyst Loading | Use 0.1 equiv. DMAP for esterification | Achieve efficient conversion while minimizing cost and catalyst-related impurities. | |

| Solvent Choice | Use DMF or THF for alkylation reactions | Ensure solubility of reagents and facilitate reaction completion on a gram scale. | thieme-connect.com |

| Base Selection | Use NaHMDS at 0°C | Control reactivity and selectivity during the formation of C-C bonds in complex intermediates. | thieme-connect.com |

Exploration of Advanced Synthetic Techniques for this compound Derivatives

The synthesis of carbamates is evolving with the adoption of advanced technologies that offer greater efficiency, safety, and control. Continuous flow reactors and chiral catalysis are at the forefront of these innovations, enabling the production of complex and enantiopure this compound derivatives.

Applications of Continuous Flow Reactors in Carbamate Synthesis

Continuous flow chemistry is emerging as a powerful tool for the synthesis of carbamates and their intermediates, offering significant advantages over traditional batch processing. mit.edu This technology involves pumping reactants through a network of tubes or microreactors, allowing for precise control over reaction parameters such as temperature, pressure, and residence time. mit.edu

Detailed Research Findings:

For large-scale industrial production of tert-butyl carbamate intermediates, continuous flow reactors are employed to improve control over critical process parameters. Their superior heat and mass transfer capabilities are particularly beneficial for managing highly exothermic reactions, leading to enhanced safety and more consistent product quality with purities in the 85-90% range. Automated systems integrated with flow reactors can precisely control reagent addition rates, further improving yield consistency.

Flow reactors also facilitate increased throughput for multi-step syntheses. In the development of a hematopoietic progenitor kinase 1 (HPK1) inhibitor, a metallaphotoredox decarboxylative coupling to install a Boc-protected amine was successfully translated to a flow system. acs.org While initial batch reactions were performed on a 1 g scale, a continuous flow setup with a 10-minute residence time allowed for the process to be scaled to 13 g, demonstrating the potential for higher material throughput. acs.org This was achieved by increasing the reaction concentration and catalyst loadings, which is often more manageable and safer in a flow environment. acs.org

| Feature | Batch Processing | Continuous Flow Synthesis | Advantage of Flow | Source(s) |

| Heat Transfer | Limited by vessel surface area; potential for hot spots | High surface-area-to-volume ratio; efficient heat dissipation | Enhanced safety and prevention of side reactions. | |

| Mixing | Can be inefficient, leading to local concentration gradients | Efficient and rapid mixing in static mixers or small channels | Improved reaction consistency and yield. | |

| Scalability | Often requires re-optimization and specialized equipment | Scaled by running the system for a longer duration ("scale-out") | Faster process development and easier scale-up. | acs.orgmit.edu |

| Throughput | Limited by batch size and cycle time | Can be high; increased by raising flow rates and concentration | Enables rapid production of larger quantities of material. | acs.org |

Chiral Catalysis in the Preparation of Enantiopure this compound Structures

The preparation of enantiomerically pure compounds containing the tert-butyl carbamate moiety is of significant interest in medicinal chemistry and materials science. Chiral catalysis provides an efficient means to achieve this, creating stereogenic centers with high fidelity.

Detailed Research Findings:

A variety of catalytic systems have been developed for the asymmetric synthesis of chiral molecules using tert-butyl carbamate as a key building block or protecting group. One notable application is the catalytic asymmetric kinetic resolution of epoxides. An oligomeric (salen)Co-OTf complex has been shown to effectively catalyze the addition of tert-butyl carbamate to racemic epoxides, yielding valuable enantioenriched trans-1,2-amino alcohols. nih.gov This method is highly efficient, requiring only 0.2 mol % of the catalyst to achieve high yields and enantioselectivities (e.g., 95% ee). nih.gov

Phase-transfer catalysis is another powerful strategy. Quinine-derived chiral catalysts have been used in the asymmetric Strecker reaction of α-amido sulfones to produce enantiopure α-amino nitriles, which are precursors to amino acids. acs.org This method has been used to synthesize compounds such as (S)-tert-Butyl cyano(cyclohexyl)methylcarbamate in 95% yield, demonstrating the versatility of the catalyst system across various substrates. acs.org Furthermore, palladium-catalyzed asymmetric allylic substitution using chiral phosphoramidite (B1245037) ligands represents another avenue for synthesizing chiral carbamate derivatives. whiterose.ac.uk The enantiospecific borylation of chiral N-Boc protected amines has also been reported, allowing for the creation of sterically congested α-amino tertiary boronic esters with complete stereocontrol (>99% ee). google.com

The following table details several chiral catalytic systems used in the synthesis of enantiopure structures containing the tert-butyl carbamate group.

| Catalytic System | Reaction Type | Substrate Example | Product | Yield | Enantiomeric Excess (ee) | Source(s) |

| Oligomeric (salen)Co–OTf | Kinetic Resolution | Cyclohexene oxide + Phenyl carbamate | trans-oxazolidinone | 91% | 95% | nih.gov |

| Quinine-derived PTC (1a) | Strecker Reaction | N-Boc-α-amido sulfone | (S)-tert-Butyl 1-cyano-3-phenylpropylcarbamate | 95% | 68% | acs.org |

| Quinine-derived PTC (1a) | Strecker Reaction | N-Boc-cyclohexyl-α-amido sulfone | (S)-tert-Butyl cyano(cyclohexyl)methylcarbamate | 95% | Not specified | acs.org |

| Pd(dba)2 / Chiral Ligand | Allylic Substitution | Allylic carbamates | 3-Fluoropiperidines | Moderate | Studied | whiterose.ac.uk |

| nBuLi / (-)-Sparteine | Enantiospecific Borylation | Chiral N-Boc amine | Chiral α-amino tertiary boronic ester | 82% | >99% | google.com |

Chemical Reactivity and Transformation Mechanisms of Tert Butyl Methylcarbamate

Hydrolytic Stability and Degradation Pathways of the Carbamate (B1207046) Moiety

The stability of the carbamate group in tert-butyl methylcarbamate is a critical aspect of its chemical behavior, particularly its susceptibility to hydrolysis under different pH conditions.

Mechanisms of Acid- and Base-Catalyzed Hydrolysis

Acid-catalyzed hydrolysis of this compound is a well-documented process, often utilized for the removal of the tert-butoxycarbonyl (Boc) protecting group in organic synthesis. nih.govresearchgate.netmasterorganicchemistry.com The reaction is initiated by the protonation of the carbamate functionality. nih.govcommonorganicchemistry.com This protonation can theoretically occur at either the carbonyl oxygen or the nitrogen atom. nih.gov In the gas phase, the carbonyl oxygen is the preferred site of protonation. nih.govresearchgate.net However, in a methanol (B129727) solution, protonation at the carbamate nitrogen becomes more favorable. nih.govresearchgate.net Following protonation, the molecule undergoes fragmentation. acs.orgnih.gov This process leads to the loss of the tert-butyl cation, resulting in the formation of a carbamic acid intermediate. commonorganicchemistry.com This carbamic acid is unstable and readily undergoes decarboxylation to yield the free amine, carbon dioxide, and isobutylene (B52900) (2-methylpropene). nih.govresearchgate.netcommonorganicchemistry.com The kinetics of this acid-catalyzed cleavage can exhibit a second-order dependence on the acid concentration. acs.orgnih.gov

Under basic conditions, the hydrolysis of carbamates can also occur. smolecule.com This process generally involves the nucleophilic attack of a hydroxide (B78521) ion on the carbonyl carbon of the carbamate group. This leads to the formation of an unstable tetrahedral intermediate which then breaks down to release the corresponding amine, alcohol (in this case, tert-butanol), and carbonate. The rate of base-catalyzed hydrolysis is influenced by the nature of the substituents on the carbamate nitrogen and the oxygen of the ester group. acs.org

Influence of Steric Hindrance from the tert-Butyl Group on Carbamate Reactivity

The bulky tert-butyl group in this compound exerts significant steric hindrance, which plays a crucial role in its reactivity. libretexts.orgyoutube.comyoutube.com Steric hindrance refers to the repulsion between electron clouds of non-bonded atoms or groups that are in close proximity, which can impede a chemical reaction. youtube.com In the context of nucleophilic substitution reactions, the large size of the tert-butyl group can physically block the approach of a nucleophile to the reaction center. libretexts.orgyoutube.com

Oxidation and Reduction Reactions Involving the this compound Structure

The this compound structure can undergo both oxidation and reduction reactions, targeting different parts of the molecule.

Oxidation: The oxidation of carbamates can lead to various products depending on the specific oxidizing agent and reaction conditions. For instance, the oxidation of 3,5-di-tert-butylphenyl N-methylcarbamate resulted in the hydroxylation of both the tert-butyl groups and the N-methyl group, yielding eleven different oxidation products. nih.gov In some cases, the compound can be oxidized to form N-oxides, using reagents like hydrogen peroxide or m-chloroperbenzoic acid. smolecule.com Common oxidizing agents used for the oxidation of tert-butyl carbamate derivatives include potassium permanganate (B83412) and chromium trioxide.

Reduction: The reduction of the carbamate group can be achieved using strong reducing agents. Lithium aluminum hydride (LiAlH₄) is a commonly used reagent that can reduce carbamates to their corresponding amines. smolecule.comstackexchange.com Sodium borohydride (B1222165) is another reducing agent that can be employed for this purpose. smolecule.comevitachem.com The reduction of a carbamate with LiAlH₄ typically results in the cleavage of the carbamate to produce an amine and replace the carbonyl group with a CH₂ group. stackexchange.com A study demonstrated the efficient "one-pot" reduction of a nitro group and subsequent protection of the resulting amine as a tert-butyl carbamate. scielo.org.mx

Nucleophilic and Electrophilic Interaction Dynamics of this compound Derivatives

The reactivity of this compound derivatives is characterized by their participation in both nucleophilic and electrophilic interactions.

Nucleophilic Interactions: The carbamate functional group itself can be susceptible to nucleophilic attack, leading to substitution reactions. smolecule.comsmolecule.com For example, the tert-butyl group can be replaced by other functional groups under certain conditions. smolecule.com The nitrogen atom of the carbamate can also participate in nucleophilic substitution reactions, particularly when activated by electrophiles. smolecule.com Furthermore, the presence of other functional groups in derivatives can introduce additional sites for nucleophilic attack. For instance, in tert-butyl N-[(5-formylfuran-2-yl)methyl]carbamate, the furan (B31954) moiety is electron-rich and can undergo electrophilic substitution, while the aldehyde group can react with nucleophiles. evitachem.com

Electrophilic Interactions: Derivatives of this compound can also engage in electrophilic substitution reactions. The nature of the aromatic or heterocyclic ring attached to the carbamate moiety often dictates the position of electrophilic attack. For example, in tert-butyl ((1H-indol-3-yl)methyl)carbamate, the indole (B1671886) ring is prone to electrophilic substitution. evitachem.com Similarly, for tert-butyl N-[(6-methylpyridin-3-yl)methyl]carbamate, the electron-deficient nature of the pyridine (B92270) ring directs electrophilic substitution to the 4-position. vulcanchem.com

Dissociation Mechanisms of tert-Butyl Carbamate Ions in Gas-Phase Studies

Gas-phase studies, particularly using tandem mass spectrometry, have provided detailed insights into the dissociation mechanisms of protonated tert-butyl carbamate ions. nih.gov

Identification of Protonation Sites and Fragmentation Pathways of tert-Butyl Carbamate Ions

Upon protonation in the gas phase, tert-butyl carbamates can be protonated at either the carbonyl oxygen or the nitrogen atom. nih.gov Computational studies have shown that for simple secondary carbamates, protonation at the carbonyl oxygen is energetically more favorable in the gas phase. nih.govresearchgate.net In contrast, in a methanol solution, N-protonation becomes more stable. nih.govresearchgate.net

The primary fragmentation pathway for protonated tert-butyl carbamates involves the coupled elimination of isobutylene (2-methylpropene) and carbon dioxide, resulting in a combined neutral loss of 100 Da. nih.govresearchgate.net This dissociation is a two-step process. nih.gov The fragmentation is a significant pathway even in the presence of other labile groups. nih.govresearchgate.net Under electron impact (EI) mode in mass spectrometry, the main product ions observed are the tert-butyl cation (C₄H₉⁺) and fragments corresponding to the loss of isobutylene ([M−C₄H₈]⁺), a tert-butoxy (B1229062) radical ([M−C₄H₉O•]⁺), and the entire Boc group ([M−C₅H₈O₂]⁺). xml-journal.net In electrospray ionization collision-induced dissociation (ESI-CID), the predominant fragmentation is the loss of isobutylene followed by the loss of carbon dioxide. xml-journal.net

Computational Investigation of Potential Energy Surfaces for Dissociation

The gas-phase dissociation of protonated this compound and related compounds has been the subject of detailed computational studies to elucidate the underlying reaction mechanisms. These investigations focus on mapping the potential energy surfaces for the principal dissociation pathways, primarily the elimination of isobutylene (2-methylpropene) and carbon dioxide.

Theoretical calculations have shown that the fragmentation of tert-butylcarbamates is a stepwise process. nih.gov The primary and diagnostically significant dissociation involves the loss of isobutylene, followed by the subsequent elimination of carbon dioxide. nih.gov This two-step mechanism has been corroborated by energy-resolved collision-induced dissociation experiments on related complex t-butylcarbamate conjugates, which indicated separate energy thresholds for the loss of isobutylene and carbon dioxide. nih.gov

Computational modeling, particularly density functional theory (DFT), has been employed to explore the potential energy surfaces of these dissociation reactions. For instance, in the study of a coumarin-derived t-butylcarbamate ion, two potential pathways for isobutylene elimination were investigated. The calculations revealed a kinetic preference for a mechanism involving the migration of a hydrogen atom from the t-butyl group to the carbamate carbonyl oxygen. This transfer facilitates the cleavage of the t-butyl C-O bond, leading to the formation of isobutylene. nih.gov

The subsequent loss of CO2 from the resulting intermediate requires additional proton migrations, which have been shown to have energy barriers that must be overcome. nih.gov The relative energies of the transition states and intermediates along these pathways are crucial for determining the most favorable reaction coordinate.

The stability of different protonated forms (tautomers) of simple t-butylcarbamates in both the gas phase and in solution has also been computationally assessed. In the gas phase, protonation is favored at the carbonyl group. In contrast, when solvated in methanol, protonation at the carbamate nitrogen atom becomes more favorable. nih.gov An ether-protonated tautomer was found to be significantly less stable in both environments. nih.gov These findings highlight the influence of the environment on the initial structure of the ion, which in turn affects its subsequent dissociation pathways.

The table below summarizes the pertinent relative energies calculated for the dissociation pathway of a model coumarin-derived protonated t-butylcarbamate (ion 3a+), illustrating the energy changes along the reaction coordinate for the elimination of isobutylene. nih.gov

| Structure / State | Relative Enthalpy (ΔH) at 0 K (kJ mol⁻¹) | Relative Gibbs Free Energy (ΔG) at 298 K (kJ mol⁻¹) |

| Reactant Ion (3a+) | 0 | 0 |

| Transition State 1 | 126 | 124 |

| Intermediate Complex 1 | 93 | 91 |

| Transition State 2 | 134 | 133 |

| Intermediate Complex 2 | 108 | 108 |

| Product Ion + Isobutylene | 79 | 36 |

| Data derived from computational investigation of a model coumarin-derived t-butylcarbamate ion. nih.gov |

Applications in Advanced Organic Synthesis Research Utilizing Tert Butyl Methylcarbamate

tert-Butyl Methylcarbamate as a Strategic Protecting Group in Complex Molecule Synthesis

The tert-butoxycarbonyl (Boc) group, a key feature of this compound, is a widely utilized protecting group for amines in organic synthesis. Its popularity stems from its stability under a range of reaction conditions and the relative ease with which it can be removed, often using mild acidic conditions. masterorganicchemistry.com This allows for the selective transformation of other functional groups within a molecule without unintended reactions involving the protected amine.

Utility in Peptide Synthesis Research

In the complex, multi-step process of peptide synthesis, the protection of the amine group of amino acids is crucial to ensure the correct sequence and prevent unwanted side reactions. smolecule.com this compound and its analogues serve as vital building blocks by providing the Boc protecting group, which temporarily masks the reactivity of the amine functionality. smolecule.comevitachem.comlookchem.com This protection strategy is fundamental to both solid-phase and solution-phase peptide synthesis, enabling the controlled and sequential addition of amino acids to a growing peptide chain. chemshuttle.com The Boc group's stability to certain reagents and its susceptibility to cleavage under specific acidic conditions allow for orthogonal protection strategies, a cornerstone of modern peptide chemistry. smolecule.com

Integration into Multi-step Organic Transformations and Asymmetric Synthesis

The application of this compound extends beyond peptide synthesis into broader multi-step organic transformations. Its role as a protecting group is critical in the synthesis of complex molecules where multiple functional groups are present. smolecule.com The steric bulk of the tert-butyl group can also influence the stereochemical outcome of reactions, making it a valuable component in asymmetric synthesis. evitachem.com For instance, in the synthesis of (20S)-Camptothecin, an asymmetric total synthesis was achieved starting from tert-butyl (2-chloroquinolin-3-yl)methylcarbamate, where a chiral auxiliary was used to establish the desired stereochemistry. researchgate.net Furthermore, derivatives of this compound have been employed in asymmetric Mannich reactions, a powerful tool for the stereoselective formation of carbon-carbon bonds. orgsyn.org

Role of this compound Derivatives in Natural Product Synthesis Research

The synthesis of complex natural products often requires intricate strategies involving numerous steps and the careful management of reactive functional groups. Derivatives of this compound have been utilized as key intermediates in the total synthesis of several natural products. For example, in the synthesis of pileamartine alkaloids, a derivative, t-butyl (p-tolyl(tosyl)methyl)carbamate, was a crucial starting material. arabjchem.org Similarly, in the synthesis of the duocarmycin class of natural products, a tert-butyl carbamate (B1207046) prodrug was synthesized and evaluated. nih.gov The Boc protecting group in these syntheses allows for the manipulation of other parts of the molecule while the amine functionality remains shielded. evitachem.com

Utilization in the Synthesis of Specialty Chemicals and Advanced Materials

The versatility of this compound and its derivatives extends to the synthesis of specialty chemicals and advanced materials. smolecule.com The carbamate functionality can be incorporated into polymer backbones to modify their properties, leading to materials with enhanced thermal stability or specific biological activities. smolecule.com For instance, tert-butyl ((tetrahydrofuran-2-yl)methyl)carbamate has been used as a chiral building block for liquid crystal polymers. chemshuttle.com Additionally, these compounds serve as intermediates in the production of agrochemicals and other fine chemicals. lookchem.comchemshuttle.com

Application of this compound Derivatives in Cross-Coupling Reactions (e.g., Suzuki Reaction)

Derivatives of this compound have emerged as valuable substrates in palladium-catalyzed cross-coupling reactions, such as the Suzuki reaction. smolecule.com These reactions are powerful methods for the formation of carbon-carbon bonds. For example, tert-butyl (4-bromophenyl)(methyl)carbamate can undergo nucleophilic substitution reactions at the bromine-substituted position. smolecule.com In some cases, the Boc-protected amine can direct the metallation of an adjacent position, facilitating subsequent cross-coupling. researchgate.net However, it has been noted that in some palladium-catalyzed borylation reactions of Boc-protected aminobromoquinolines, unintended biaryl cross-coupling can occur as a major side reaction. mdpi.com Despite this, the ability to introduce new functional groups via cross-coupling reactions significantly enhances the synthetic utility of this compound derivatives. evitachem.comvulcanchem.comsmolecule.com

Interactive Data Table: Applications of this compound Derivatives

| Application Area | Specific Example of Derivative | Key Role of Derivative |

| Peptide Synthesis | tert-butyl ((1-aminocyclopropyl)methyl)carbamate | Protecting group for amino acids lookchem.com |

| Asymmetric Synthesis | tert-butyl (2-chloroquinolin-3-yl)methylcarbamate | Starting material for total synthesis researchgate.net |

| Natural Product Synthesis | t-butyl (p-tolyl(tosyl)methyl)carbamate | Intermediate in alkaloid synthesis arabjchem.org |

| Advanced Materials | tert-butyl ((tetrahydrofuran-2-yl)methyl)carbamate | Chiral building block for liquid crystals chemshuttle.com |

| Cross-Coupling Reactions | tert-butyl (4-bromophenyl)(methyl)carbamate | Substrate for nucleophilic substitution smolecule.com |

Biochemical and Pharmacological Research Perspectives on Carbamate Containing Compounds

Investigation of Carbamate (B1207046) Derivatives as Enzyme Inhibitors

The ability of carbamates to act as enzyme inhibitors is a cornerstone of their therapeutic application. nih.govbohrium.com This inhibitory action often stems from their capacity to form a covalent bond with serine residues within the active sites of enzymes, a mechanism similar to that of other carbamate-based pharmacological inhibitors. smolecule.com

A significant area of research is the inhibition of enzymes implicated in the pathology of Alzheimer's disease, namely acetylcholinesterase (AChE) and β-secretase (BACE1). nih.gov AChE is responsible for the breakdown of the neurotransmitter acetylcholine; its inhibition can enhance cholinergic signaling, which is beneficial for cognitive function. BACE1 is a key enzyme in the production of amyloid-beta (Aβ) peptides, which aggregate to form the characteristic plaques found in Alzheimer's disease. nih.gov

In vitro studies have demonstrated that specific tert-butyl carbamate derivatives can inhibit both AChE and BACE1. smolecule.comsmolecule.com For instance, tert-butyl (4-acetylphenyl)(methyl)carbamate and tert-butyl (4-aminobutyl)(methyl)carbamate have been investigated for their potential to inhibit these enzymes. smolecule.comsmolecule.com The inhibition of both enzymes by a single compound is a promising strategy to prevent Aβ aggregation and the formation of fibrils. smolecule.comsmolecule.com Research on compounds like tert-butyl (((1r,4r)-4-aminocyclohexyl)methyl)carbamate hydrochloride has shown competitive inhibition of acetylcholinesterase, underscoring the potential of this class of compounds in treating conditions like Alzheimer's disease. The parent structure of many of these inhibitors, 3-tert-butylphenyl methylcarbamate (terbam), is itself a potent AChE inhibitor. mdpi.comgoogle.com

| Compound/Analog | Target Enzyme(s) | Research Finding | Reference(s) |

| tert-Butyl (4-aminobutyl)(methyl)carbamate | Acetylcholinesterase, β-Secretase | Acts as an inhibitor of both enzymes in vitro, potentially preventing amyloid beta peptide aggregation. | smolecule.com |

| tert-Butyl (4-acetylphenyl)(methyl)carbamate | Acetylcholinesterase, β-Secretase | Investigated for potential inhibition of enzymes relevant to neurodegenerative diseases. | |

| tert-Butyl hydroxy(methyl)carbamate (TBHMC) | β-Secretase | Shown to effectively inhibit β-secretase activity in biochemical assays. | |

| tert-Butyl (((1r,4r)-4-aminocyclohexyl)methyl)carbamate hydrochloride | Acetylcholinesterase | Demonstrates competitive inhibition with an IC₅₀ value of 25 µM. | |

| 3-tert-butylphenyl methylcarbamate (Terbam) | Acetylcholinesterase | Parent structure for many carbamate inhibitors with excellent potency for inhibiting Anopheles gambiae AChE. | mdpi.comnih.gov |

The carbamate moiety is also incorporated into structural scaffolds designed to modulate the activity of various receptors. The carbamate linker's properties can influence cation flux through ion channels, as demonstrated in studies with the gramicidin (B1672133) ion channel. nih.gov In the realm of central nervous system (CNS) research, tert-butyl carbamate derivatives are being developed as lead compounds for medications targeting neurological disorders. evitachem.com Preliminary studies suggest that compounds like tert-butyl N-(azepan-4-yl)-N-methylcarbamate hydrochloride interact with serotonin (B10506) and dopamine (B1211576) receptors, potentially modulating neurotransmitter systems to produce anxiolytic or antidepressant effects. evitachem.com The structural features of the scaffold, such as the azepane ring in this example, are thought to contribute significantly to the binding affinity and efficacy at these receptors. evitachem.com

Role of Carbamates in Drug Discovery and Development Research

Carbamates, including tert-Butyl methylcarbamate, are pivotal in modern drug discovery due to their favorable properties, such as good chemical stability, the ability to penetrate cell membranes, and their structural similarity to peptide bonds. nih.govnih.gov They are found in numerous approved drugs and are a focus of ongoing research. acs.orgresearchgate.net

The unique properties of the carbamate group make it a valuable component in the design of agents targeting the central nervous system. smolecule.com The introduction of a cyclopropane (B1198618) ring, often adjacent to a carbamate group as seen in compounds like tert-Butyl ((1-aminocyclopropyl)methyl)carbamate hydrochloride, is a strategy used in drug design to enhance metabolic stability, improve efficacy, and increase activity for CNS drugs. chemenu.com Derivatives such as tert-Butyl ((1-benzylpiperidin-4-yl)methyl)carbamate are investigated as intermediates in the development of CNS agents, acting as inhibitors of specific enzymes or receptors to modulate their activity. The tert-butyl group, in particular, can enhance lipophilicity, which is often a desirable trait for drugs that need to cross the blood-brain barrier. evitachem.com

The carbamate motif is extensively used in the design of prodrugs, which are inactive compounds that are metabolized in the body to release an active drug. nih.govfrontiersin.org This strategy is employed to overcome limitations of the parent drug, such as poor stability or low bioavailability. nih.gov The carbamate group can mask a hydroxyl, carboxyl, or amine functional group on a parent molecule, delaying first-pass metabolism and enhancing hydrolytic stability. nih.govacs.org

Analysis of Biochemical Pathways and Molecular Targets of Carbamate-Containing Compounds

Understanding the biochemical pathways and molecular targets of carbamate-containing compounds is crucial for their development as therapeutic agents. The primary mechanism of toxicity for many carbamates, particularly those used as pesticides, is the inhibition of acetylcholinesterase, which is vital for neurotransmission. bohrium.comnih.gov

In mammals, the metabolism of carbamates is a key determinant of their activity and duration of action. The initial and most common step in the degradation of carbamates is hydrolysis of the ester bond, a reaction often catalyzed by carboxylesterases. bohrium.comfrontiersin.org This hydrolysis releases the parent alcohol or phenol (B47542) and carbamic acid, which then decomposes into an amine and carbon dioxide. nih.gov

Beyond esterases, cytochrome P450 (CYP450) enzymes in the liver play a significant role in the metabolism of some carbamates. nih.govnih.gov For example, studies on 2,6-di-tert-butyl-4-methylphenyl N-methylcarbamate (terbutol) in rats showed that it induces specific CYP450 enzymes, particularly the CYP2B subfamily, leading to its own metabolism via 4-methylhydroxylation. nih.gov

Interaction Studies with Biological Macromolecules and Protein Binding Dynamics

The carbamate functional group is a cornerstone in medicinal chemistry, largely due to its structural mimicry of a peptide bond and its capacity for diverse interactions with biological macromolecules. nih.gov The inclusion of a tert-butyl group, as seen in this compound, introduces significant steric bulk, which can influence binding affinity, selectivity, and metabolic stability. evitachem.comcymitquimica.com

Interaction studies reveal that carbamates engage with protein targets through a variety of mechanisms. The carbamate moiety itself can act as both a hydrogen bond donor (via the N-H group) and acceptor (via the carbonyl oxygen). These interactions are crucial for the orientation and stabilization of the ligand within a protein's binding site. For instance, derivatives of tert-butyl carbamate are explored as intermediates in the synthesis of molecules targeting the central nervous system, where their lipophilicity and ability to form hydrogen bonds are critical for function.

Molecular dynamics simulations and kinetic analyses have provided deeper insights into these interactions. In a study targeting the cyclin-dependent kinase 2 (Cdk2), a known oncology target, an acrylamide (B121943) ligand containing a tert-butyl carbamate was found to inhibit kinase activity by approximately 83%. nih.gov Molecular dynamics simulations indicated that the covalent attachment of this molecule to the protein induced a general destabilization, evidenced by increased flexibility across the protein structure and a drop in its melting temperature. nih.gov Interestingly, replacing the tert-butyl carbamate with a smaller methyl carbamate, while resulting in a similar protein labeling profile, did not produce significant enzyme inhibition, highlighting the critical role of the bulky tert-butyl group in eliciting the biological response. nih.gov

Furthermore, the reactivity of the carbamate group can lead to covalent modifications of biological macromolecules. evitachem.com The aldehyde group in compounds like tert-butyl N-[(5-formylfuran-2-yl)methyl]carbamate, for example, can react with nucleophilic residues on proteins, leading to stable adducts. evitachem.com In other cases, carbamates can act as protecting groups in the synthesis of complex bioactive molecules, designed to be cleaved under specific physiological conditions to release an active pharmacophore. nih.gov For example, tert-butyl (((1r,4r)-4-aminocyclohexyl)methyl)carbamate hydrochloride is a key intermediate in synthesizing kinase inhibitors.

The nature of the entire molecule dictates the specific interactions. The presence of a fluorobenzyl group in a related carbamate, for instance, may facilitate π-π stacking interactions with aromatic residues in a protein's binding pocket. smolecule.com Computational studies and molecular docking confirm that factors like hydrophobic contacts and the spatial arrangement of functional groups are determinant for achieving high binding affinity and biological activity. smolecule.com

Table 1: Summary of Interaction Studies with Biological Macromolecules

| Compound/Derivative Class | Interacting Macromolecule/Target | Key Interaction Types | Observed Biological Effect | Citation |

|---|---|---|---|---|

| Acrylamide with tert-butyl carbamate | Cyclin-dependent kinase 2 (Cdk2) | Covalent modification, steric influence | 83% inhibition of kinase activity, protein destabilization | nih.gov |

| tert-Butyl hydroxy(methyl)carbamate | Bacterial Ribosome | Binding to purine (B94841) bases | Prevention of protein synthesis, cell death | biosynth.com |

| tert-Butyl (((1r,4r)-4-aminocyclohexyl)methyl)carbamate | TEAD transcriptional pathway | Disruption of pathway | Inhibition of cancer cell growth | |

| General Carbamates | Various Enzymes/Receptors | Hydrogen bonding, hydrophobic interactions, peptide bond mimicry | Modulation of biological and pharmacokinetic properties | nih.gov |

| tert-Butyl N-[(5-formylfuran-2-yl)methyl]carbamate | General Biological Macromolecules | Nucleophilic reaction with aldehyde group | Potential for covalent modification | evitachem.com |

Structure-Activity Relationship (SAR) Studies for Carbamate Bioactivity

Structure-activity relationship (SAR) studies are fundamental to understanding how the chemical structure of a compound influences its biological activity. For carbamates, SAR analyses have been instrumental in optimizing their efficacy for various applications, including as therapeutic agents and pesticides. nih.govrsc.org These studies systematically modify different parts of the carbamate scaffold—the alcohol or phenol group, the amino group, and their respective substituents—to probe the effects on bioactivity.

A key aspect of carbamate SAR is the manipulation of steric and electronic properties. The tert-butyl group in this compound provides significant steric hindrance, which can enhance selectivity for a specific biological target or protect the carbamate bond from hydrolysis, thereby increasing its metabolic stability. cymitquimica.comjst.go.jp In a study on herbicidal thiocarbamates, it was found that bulky substituents on the O-phenyl ring, such as 3-tert-butyl, were preferable for high activity. jst.go.jp

Lipophilicity is another crucial parameter in SAR studies of carbamates. In the development of antiprotozoal agents, a series of carbamate derivatives of metronidazole (B1676534) and secnidazole (B1681708) were synthesized. The resulting carbamates were significantly more lipophilic than the parent drugs, a property considered important for permeability across protozoal membranes. mdpi.com The preliminary SAR analysis revealed that cyclic, unsubstituted metronidazole carbamates were the most potent against Giardia duodenalis and Trichomonas vaginalis. mdpi.com

Quantitative Structure-Activity Relationship (QSAR) models further refine these analyses by creating mathematical relationships between chemical structure and biological activity. rsc.orgnih.gov A 3D-QSAR study on azamacrolide compounds containing a carbamate moiety identified critical structural factors affecting their fungicidal activity against Sclerotinia sclerotiorum. rsc.org Similarly, a SAR-driven analysis of carbamates as butyrylcholinesterase (BChE) inhibitors used a similarity-activity landscape index (SALI) to identify "activity cliffs," where small structural modifications lead to large changes in inhibitory activity. nih.gov This approach helps pinpoint which structural features are most sensitive to modification, guiding further optimization efforts. nih.gov

Table 2: Summary of Structure-Activity Relationship (SAR) Findings for Carbamates

| Carbamate Class/Derivative | Structural Modification | Effect on Bioactivity | Application/Target | Citation |

|---|---|---|---|---|

| O-Aryl N-Alkyl-N-Arylthiocarbamates | 3- or 4-substituted tert-butyl on O-phenyl ring | Increased herbicidal activity | Herbicides | jst.go.jp |

| Metronidazole/Secnidazole Carbamates | Addition of carbamate moiety | Increased lipophilicity and potency | Antiprotozoal agents | mdpi.com |

| Carbamate derivatives | Modifications at the cyclohexyl ring | Influenced receptor binding affinity and efficacy | Antidepressant agents | |

| Silicon-Based Carbamates | Substitutions on phenyl ring | Created "activity cliffs" in BChE inhibition | Butyrylcholinesterase (BChE) Inhibitors | nih.gov |

| Azamacrolides with Carbamate Moiety | Various structural modifications | Moderate to high fungicidal activity | Fungicides | rsc.org |

Computational Chemistry and Theoretical Studies of Tert Butyl Methylcarbamate

Quantum Chemical Calculations on tert-Butyl Methylcarbamate Electronic Structure and Reactivity

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in elucidating the electronic structure and inherent reactivity of this compound and its derivatives.

Detailed research using DFT methods reveals key electronic features. For instance, calculations on related carbamate (B1207046) structures show a partial positive charge on the carbamate nitrogen, which is stabilized by the electron-donating tert-butyl group. smolecule.com The presence of electronegative atoms, such as the oxygen atoms in the carbamate moiety, creates a distinct charge distribution that influences the molecule's electrostatic potential and its interactions with other species. smolecule.com

The electronic properties are closely linked to the molecule's reactivity. The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are critical in this regard. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is an indicator of molecular stability and reactivity. smolecule.com For example, in a study of substituted benzyl (B1604629) carbamates, DFT calculations demonstrated that substituents that alter the HOMO-LUMO gap significantly impact the compound's bioactivity. smolecule.com Similar principles apply to this compound, where modifications to the molecule would alter its electronic profile and, consequently, its reactivity in chemical and biological systems.

Table 1: Representative Quantum Chemical Data for a Substituted Carbamate Derivative

Data adapted from studies on tert-butyl 3-carbamoylbenzyl(methyl)carbamate, illustrating the effect of substituents on electronic properties. smolecule.com

Molecular Dynamics Simulations of Carbamate Interactions in Various Environments

Molecular dynamics (MD) simulations are a powerful tool for studying the dynamic behavior of this compound in different environments, such as in various solvents or interacting with biological macromolecules. smolecule.commdpi.com These simulations solve Newton's equations of motion for a system of atoms, providing a trajectory that reveals how the molecule moves and interacts over time.

MD simulations of tert-butyl carbamate derivatives have shown that the carbamate group can undergo rapid conformational changes on the nanosecond timescale. smolecule.com This flexibility allows the molecule to adapt its shape to fit into binding sites of enzymes or receptors, which can be a critical factor for its biological activity. smolecule.com The simulations also provide insights into how the molecule's dynamic behavior influences its pharmacokinetic properties, including membrane permeability and metabolic stability. smolecule.com

The setup of an MD simulation is crucial for its success and involves several key steps. mdpi.com First, a suitable force field (a set of parameters describing the potential energy of the system) must be chosen. Then, the system, including the carbamate and solvent molecules, is placed in a simulation box. The system is then minimized to remove unfavorable contacts and gradually heated to the desired temperature and equilibrated under constant pressure and temperature (NPT ensemble). mdpi.com Analysis of the resulting trajectory can yield information on interaction energies, hydrogen bonding patterns, and conformational stability. mdpi.commdpi.com For example, MD simulations can reveal stable hydrogen bonds between the carbamate's carbonyl oxygen and donor groups in a protein's active site. mdpi.com

Prediction of Reactivity and Mechanistic Pathways using Advanced Computational Models

Advanced computational models are employed to predict the reactivity of this compound and to elucidate the mechanisms of its reactions. These models often combine quantum mechanics with classical mechanics or employ sophisticated theoretical frameworks to simulate chemical transformations.

One such framework is Transition State Theory (TST), which can be used to calculate reaction rate constants. acs.org When combined with high-level electronic structure calculations to determine the properties of reactants and transition states, TST can provide accurate predictions of reaction kinetics. acs.org For a given reaction, the minimum energy path (MEP) is calculated, and the transition state is identified as the highest energy point along this path. An error of just 1 kcal/mol in the calculated activation energy can lead to a five-fold error in the rate constant at room temperature, highlighting the need for accurate computational methods. acs.org

Molecular docking is another widely used computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of this compound, docking simulations can predict how it might bind to the active site of an enzyme. These simulations score different binding poses based on factors like electrostatic interactions and hydrogen bonding, helping to identify key interactions that stabilize the complex. This information is invaluable for understanding the molecule's mechanism of action and for designing derivatives with enhanced activity or selectivity.

Conformational Analysis and Stereochemical Influences on Carbamate Behavior

The three-dimensional structure and conformational flexibility of this compound are key determinants of its physical and chemical properties. Conformational analysis involves identifying the stable arrangements of atoms (conformers) and the energy barriers between them.

Computational studies have identified several key conformational features of tert-butyl carbamates. A primary characteristic is the restricted rotation around the carbamate carbon-nitrogen (C-N) bond, which leads to the existence of cis and trans rotamers (also referred to as E/Z isomers). smolecule.comresearchgate.net The energy barrier for this rotation in a related fluorinated carbamate was experimentally determined to be approximately 15.65 kcal/mol. researchgate.net The bulky tert-butyl group exerts significant steric influence, favoring specific conformations that minimize steric strain. smolecule.comsmolecule.com For example, computational studies on analogous cations show the tert-butyl group often adopts a conformation that maximizes electron donation from its C-H bonds. smolecule.com

Table 2: Conformational Data for a Model Carbamate System

Data compiled from computational and experimental studies on tert-butyl carbamate derivatives. smolecule.comresearchgate.net

Future Research Directions and Emerging Applications of Tert Butyl Methylcarbamate

Exploration of Novel and Sustainable Synthetic Routes for tert-Butyl Methylcarbamate

The synthesis of carbamates, including this compound and its derivatives, is undergoing a significant transformation driven by the principles of green chemistry and the demand for more efficient and safer laboratory and industrial processes. A primary focus of current research is the development of synthetic pathways that move away from hazardous reagents like phosgene.

One of the most promising sustainable approaches involves the use of carbon dioxide as a renewable, non-toxic C1 source for carbamate (B1207046) formation. smolecule.com This strategy aligns with green chemistry goals by utilizing a greenhouse gas as a raw material. smolecule.com Another significant advancement is the direct synthesis from amines and dialkyl carbonates, such as di-tert-butyl dicarbonate (B1257347) (Boc₂O). This method represents a benign pathway that avoids halogenated compounds and is becoming increasingly prevalent for creating tert-butoxycarbonyl (Boc) protected amines. thieme-connect.comresearchgate.net

Research is also focused on enhancing the catalytic efficiency and stereoselectivity of carbamate synthesis. Asymmetric catalysis, employing organocatalysts like proline derivatives, enables the synthesis of specific chiral tert-butyl carbamates, which is crucial for pharmaceutical applications. orgsyn.org Modified versions of classic reactions are also being explored. For instance, a protocol based on the Curtius rearrangement allows for the preparation of tert-butyl carbamates from carboxylic acids under specific catalytic conditions. acs.org Furthermore, rhodium-catalyzed reactions are being developed for the transfer of carbamate groups to other molecules, opening up novel synthetic possibilities. acs.org

These investigations into new catalytic systems and sustainable reagents are pivotal for the future of this compound synthesis, aiming for processes that are not only more environmentally friendly but also more versatile and economically viable. smolecule.comthieme-connect.comresearchgate.net

Table 1: Comparison of Synthetic Routes for tert-Butyl Carbamates

| Synthetic Route | Key Features | Sustainability Aspect | Reference |

|---|---|---|---|

| Phosgene-based | Traditional method | Uses highly toxic and hazardous reagents | thieme-connect.comresearchgate.net |

| Di-tert-butyl dicarbonate (Boc₂O) | Phosgene-free, common for Boc-protection | Represents a significantly safer, "benign" pathway | thieme-connect.comresearchgate.net |

| From Carbon Dioxide | Uses CO₂ as a C1 building block | Utilizes a renewable, non-toxic greenhouse gas | smolecule.com |

| Asymmetric Mannich Reaction | Proline-catalyzed, high stereoselectivity | Enables synthesis of specific enantiomers for drug development | orgsyn.org |

| Curtius Rearrangement | From carboxylic acids via isocyanate intermediate | Provides an alternative pathway using different starting materials | acs.org |

Advanced Applications in Material Science Research Utilizing Carbamate Building Blocks

The unique structural properties of the carbamate functional group are positioning it as a critical component in the development of advanced materials. nih.govnih.gov Carbamates are being explored as an emerging class of polymer backbone for constructing sequence-defined, abiotic polymers. nih.govnih.govchemrxiv.orgchemrxiv.orgacs.org These materials are designed with a precisely controlled primary sequence, similar to proteins, which allows for the de novo design of materials with specific, predictable functions. nih.govnih.govchemrxiv.orgchemrxiv.orgacs.org

Research combining spectroscopic analysis with density functional theory (DFT) calculations has revealed that carbamate backbones are more rigid than their peptide counterparts. nih.govnih.govchemrxiv.orgchemrxiv.orgacs.org This rigidity, stemming from the electronic structure of the carbamate bond, is a key feature that can be exploited in material design. nih.govnih.gov Such sequence-defined polycarbamates are being investigated for sophisticated applications, including high-density data storage materials and as taggants in advanced security technologies. nih.govchemrxiv.org

Beyond sequence-defined polymers, tert-butyl carbamate derivatives are utilized as monomers in the synthesis of specialty polymers and coatings. smolecule.comsmolecule.com The incorporation of the tert-butyl carbamate moiety can enhance properties such as stability and lipophilicity. smolecule.com For instance, tert-butyl (((1r,4r)-4-aminocyclohexyl)methyl)carbamate hydrochloride has been used as a monomer to create specialty polymers with specific mechanical properties. Additionally, the chiral nature of some carbamate building blocks makes them suitable for creating materials with unique optical properties, such as liquid crystal polymers. chemshuttle.com

Table 2: Mechanical Properties of a Specialty Polymer Synthesized from a tert-Butyl Carbamate Derivative

| Property | Value |

|---|---|

| Glass Transition Temperature | 120 °C |

| Tensile Strength | 50 MPa |

| Elongation at Break | 300% |

Data derived from research on polymers synthesized using tert-butyl (((1r,4r)-4-aminocyclohexyl)methyl)carbamate hydrochloride.

High-Throughput Screening in Drug Discovery with Carbamate Libraries

High-Throughput Screening (HTS) is a cornerstone of modern drug discovery, enabling the rapid testing of hundreds of thousands of compounds against biological targets to identify potential therapeutic agents, known as "hits". nih.govbmglabtech.com This automated process is essential for navigating the vast chemical space to find starting points for drug development. bmglabtech.comnih.gov

In this context, the creation and screening of carbamate libraries have proven to be a fruitful strategy. acs.org Synthetic methodologies have been developed to generate large and diverse libraries of "unnatural" carbamate oligomers. acs.org These libraries, containing both linear and cyclic structures, can be screened for binding affinity against specific therapeutic targets, such as the integrin GPIIb/IIIa, which is involved in platelet aggregation. acs.org Through such screening campaigns, novel oligocarbamate ligands with high affinity have been discovered, with some cyclic variants showing activity comparable to potent snake venom proteins. acs.org

The HTS process not only identifies initial hits but also provides a platform for rapid hit assessment and optimization. researchgate.net Data from HTS can reveal crucial structure-activity relationships. For example, research has shown that even a minor chemical modification—such as replacing a benzyl (B1604629) carbamate with a phenylacetamide, a change of just one atom—can improve a compound's potency by a factor of 100. researchgate.net This integration of screening and preliminary optimization allows for an unbiased and efficient triage process, ensuring that the most promising carbamate-based compounds advance into the drug discovery pipeline. researchgate.net

Q & A

Q. How can computational modeling predict the reactivity of this compound in novel synthetic pathways?

- Answer : Apply density functional theory (DFT) to calculate transition-state energies for carbamate cleavage or substitution reactions. Validate predictions with experimental kinetic data (e.g., Arrhenius plots) and molecular dynamics simulations .

Notes

- Safety : Always consult safety data sheets (SDS) for site-specific protocols.

- Data Validation : Cross-check physical properties against NIST or PubChem to address inconsistencies.

- Advanced Synthesis : Explore microwave-assisted or flow chemistry for improved reaction efficiency.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。